{[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}(2-hydroxyethyl)amine
Overview
Description
{[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}(2-hydroxyethyl)amine is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonyl group attached to a phenyl ring, which is further substituted with ethoxy, methyl, and methylethyl groups. The presence of a hydroxyethylamine moiety adds to its chemical versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}(2-hydroxyethyl)amine typically involves multi-step organic reactions. One common route includes the sulfonation of a substituted phenyl compound followed by the introduction of the hydroxyethylamine group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of green solvents and catalysts is becoming increasingly popular to minimize environmental impact and improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
{[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}(2-hydroxyethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The ethoxy and hydroxyethylamine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
{[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}(2-hydroxyethyl)amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of {[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}(2-hydroxyethyl)amine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The hydroxyethylamine moiety may also play a role in modulating biological pathways by interacting with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- {[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}(2-hydroxypropyl)amine
- {[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}(2-hydroxybutyl)amine
Uniqueness
What sets {[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}(2-hydroxyethyl)amine apart from similar compounds is its specific substitution pattern, which can lead to unique chemical and biological properties. The presence of the ethoxy and hydroxyethylamine groups provides a distinct reactivity profile, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-ethoxy-N-(2-hydroxyethyl)-4-methyl-5-propan-2-ylbenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4S/c1-5-19-13-8-11(4)12(10(2)3)9-14(13)20(17,18)15-6-7-16/h8-10,15-16H,5-7H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOEASOHCEWOWPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)NCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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